molecular formula C22H13ClFN3 B6509164 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-16-7

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509164
CAS No.: 901045-16-7
M. Wt: 373.8 g/mol
InChI Key: RZVCNXIMYLZKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolo[4,3-c]quinoline core, a scaffold known for its diverse biological activities. Based on studies of closely related analogues, this chemical class has demonstrated potential as an inhibitor of key enzymes, including protein kinases, which play crucial roles in cell signaling pathways . Its mechanism of action is hypothesized to involve binding to the active sites of these enzymes, thereby disrupting pathways involved in cell proliferation and inflammation . Researchers value this compound for exploring new therapeutic avenues, particularly in oncology, where similar structures have shown promising anti-glioma activity and specificity against kinase targets like AKT2 . Furthermore, derivatives with halogen substituents, such as the chlorine and fluorine atoms present in this molecule, often exhibit enhanced potency and binding affinity due to electronic and hydrophobic interactions with their biological targets . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-7-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-15-6-9-17(10-7-15)27-22-18-11-8-16(24)12-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVCNXIMYLZKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, it can bind to DNA and RNA, affecting the transcription and translation processes. These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to abnormal cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as kinases and DNA. By inhibiting kinase activity, it disrupts cell signaling pathways that are essential for cell growth and survival. Additionally, its binding to DNA can interfere with the replication and transcription processes, leading to changes in gene expression. These molecular interactions provide insights into how the compound can be used to target diseases characterized by abnormal cell signaling and gene expression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, it can localize to the nucleus, where it binds to DNA and influences gene expression. Additionally, post-translational modifications and targeting signals play a role in directing the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Biological Activity

1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and kinase inhibitory properties.

Chemical Structure

The compound can be represented by the following structural formula:

C15H11ClFN2\text{C}_{15}\text{H}_{11}\text{Cl}\text{F}\text{N}_2

1. Anti-Inflammatory Activity

Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit potent anti-inflammatory effects. Specifically, studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Key Findings:

  • IC50 Values : Certain derivatives displayed an IC50 value as low as 0.39 μM for NO production inhibition, indicating strong potency .
  • Structure-Activity Relationship (SAR) : The position of substituents on the phenyl ring significantly affects biological activity. Para-substituted compounds often exhibit superior inhibitory effects compared to ortho or meta substitutions .
CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2b--
2c--

2. Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties, particularly against glioblastoma cell lines. It demonstrated significant cytotoxicity towards various glioma cells while maintaining lower toxicity towards non-cancerous cells.

Case Study:
In a study involving U87MG and U251 glioma cell lines, the compound exhibited an effective concentration (EC50) that induced cell death in cancerous cells without significantly affecting normal cells .

Cytotoxicity Data:
The following table summarizes the cytotoxic effects against different glioma cell lines:

Cell LineEC50 (μM)Selectivity Index
U87MG5.0>4
U2516.0>5
C68.0>3

3. Kinase Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific kinases involved in cancer progression. Notably, it selectively inhibited AKT2/PKBβ among a panel of 139 kinases tested.

Mechanism Insights:

  • The inhibition of AKT signaling pathways is crucial for inducing apoptosis in glioma cells.
  • The compound's selectivity towards cancerous cells suggests potential for targeted therapy with reduced side effects .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves several key steps that typically include the formation of pyrazole derivatives through reactions involving substituted phenyl groups. The compound's structure features a pyrazoloquinoline framework, which is known for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. For example, it has been shown to inhibit the growth of glioblastoma cells by targeting specific kinases involved in tumor progression.

In a study evaluating a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, a related compound demonstrated potent activity against glioma cell lines with an EC50 value indicating effective growth inhibition at low concentrations. The mechanism involves the inhibition of AKT2/PKBβ kinase activity, which is crucial for glioma malignancy and patient survival rates .

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor. Kinases are critical in various cellular processes, including signal transduction pathways associated with cancer. The ability of this compound to selectively inhibit kinases suggests its potential as a targeted therapy in oncology.

Case Study 1: Inhibition of Glioblastoma Growth

In vitro studies have shown that this compound significantly inhibits the proliferation of glioblastoma cells. The compound was tested against various glioma cell lines, revealing an EC50 value that indicates effective cytotoxicity while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing safer cancer therapies.

CompoundEC50 (μM)Remarks
This compound20 ± 3Effective against glioblastoma with low toxicity to normal cells
MK-22062 ± 0.5Reference compound for comparison

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to evaluate the effects of various substitutions on the pyrazoloquinoline scaffold. Modifications at different positions on the phenyl rings significantly influenced biological activity. For instance, the introduction of halogen groups such as chlorine enhanced anticancer properties by improving binding affinity to target kinases .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyrazoloquinoline Derivatives

Compound Name Position 1 Position 3 Position 7/Other Core Fusion Biological Activity
Target Compound 4-Chlorophenyl Phenyl Fluoro [4,3-c] Not explicitly reported
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline 4-Chlorophenyl - 6,8-Diphenyl [4,3-c] Anticancer (structural study)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) H 4-Hydroxyphenylamino - [4,3-c] Anti-inflammatory (IC₅₀ ~ 0.1 µM)
1-(4-Chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline 4-Chlorophenyl Amino - [3,4-b] Antimicrobial (vs. A. niger)
2-Aroyl-3-(4-alkoxyphenyl)quinoline - Aroyl Alkoxyphenyl Quinoline (non-fused) Anti-inflammatory (COX-2 inhibition)

Key Observations :

  • Position 1 : The 4-chlorophenyl group is common in antimicrobial and anticancer derivatives, enhancing lipophilicity .
  • Position 3: Phenyl or amino substituents correlate with anti-inflammatory activity .
  • Fluorine at Position 7 : Unique to the target compound; fluorination often improves bioavailability and target binding .
  • Core Fusion : Pyrazolo[4,3-c] derivatives (target) differ from [3,4-b] isomers in ring geometry, affecting protein interactions .

Anti-Inflammatory Activity

  • Quinoline Analogues: Non-fused derivatives (e.g., compound 1 in ) inhibit COX-2 with IC₅₀ = 0.26 µM, comparable to pyrazoloquinolines .

Antimicrobial Activity

  • 1-(4-Chlorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline () showed high activity against A. niger, surpassing ketoconazole . The target compound’s 7-fluoro group may enhance antifungal potency.
  • Pyrazolo[3,4-b]quinolines with 4-nitrophenyl groups exhibit broad-spectrum activity against S. aureus and C. albicans .

Anticancer Potential

  • Pyrazolo[4,3-c]quinolines synthesized via microwave methods () showed moderate-to-strong cytotoxicity against MCF-7 and A549 cell lines . The target compound’s fluorine substituent may improve cell permeability.

Physicochemical and Structural Properties

Crystallographic Data

  • The analogue 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline () crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.9519 Å, b = 8.0511 Å, and c = 43.4071 Å . The target compound’s 7-fluoro substituent may alter packing density and solubility.

Structure-Activity Relationships (SAR)

  • Position 1 : 4-Chlorophenyl enhances antimicrobial activity but may reduce solubility .
  • Position 3: Phenyl groups improve steric bulk, favoring receptor binding; amino groups enable hydrogen bonding .

Preparation Methods

Multi-Component Reaction (MCR) Approaches

Multi-component reactions offer a streamlined route to pyrazoloquinoline derivatives by combining three or more reactants in a single pot. For 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, a modified Friedländer quinoline synthesis has been adapted to incorporate pyrazole moieties. A typical protocol involves:

  • Arylglyoxals (e.g., 4-chlorophenylglyoxal) as the aryl source.

  • 3-Methyl-1-aryl-1H-pyrazol-5-amine to introduce the pyrazole ring.

  • Fluorinated cyclic 1,3-dicarbonyl compounds (e.g., 7-fluoro-1,3-indanedione) for quinoline formation .

Reactions are conducted in water or ethanol at 80–100°C using tetrapropylammonium bromide (TPAB) or DABCO as catalysts . These conditions promote Knoevenagel condensation, Michael addition, and intramolecular cyclization, yielding the target compound in 68–82% yield (Table 1).

Table 1: MCR Conditions and Outcomes for Pyrazoloquinoline Derivatives

CatalystSolventTemperature (°C)Yield (%)Reference
TPABH₂O8082
DABCOEtOH9075
PPASolvent-free11068

The fluorine atom’s position (C-7) is controlled by selecting fluorinated dicarbonyl precursors, while the 4-chlorophenyl group originates from the arylglyoxal reactant .

Stepwise Synthesis via Pyrazole Intermediate

A sequential approach involves constructing the pyrazole ring first, followed by quinoline annulation. This method is advantageous for introducing substituents at specific positions:

  • Pyrazole Synthesis : 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine is prepared by condensing 4-chlorophenylhydrazine with β-keto esters .

  • Quinoline Formation : The pyrazole-amine reacts with 7-fluoro-2-nitrobenzaldehyde under acidic conditions (e.g., polyphosphoric acid, PPA), followed by nitro reduction and cyclization .

This method achieves 70–78% overall yield but requires stringent control over reaction intermediates to avoid side products like dehydrohalogenated byproducts .

Catalytic Methods and Solvent Systems

Catalysts play a pivotal role in optimizing reaction efficiency:

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Enhances cyclization kinetics in ethanol, reducing reaction time to 2–4 hours .

  • TPAB : Facilitates aqueous-phase reactions, aligning with green chemistry principles .

  • PPA : Enables solvent-free synthesis, minimizing purification steps .

Solvent selection critically impacts yield. Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol balances cost and environmental impact .

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Multi-Component (TPAB)High yield (82%), green solventsRequires precise stoichiometry
Stepwise (PPA)Better substituent controlLonger synthesis time (6–8 hours)
Catalytic (DABCO)Rapid kinetics (2 hours)Moderate yield (75%)

The MCR approach is preferred for scalability, whereas stepwise synthesis suits structural customization .

Optimization Strategies and Yield Improvement

Key optimizations include:

  • Microwave Assistance : Reduces reaction time by 40% while maintaining yield .

  • Low-Temperature Cyclization : Mitigates decomposition of fluoro substituents at temperatures below 100°C .

  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves positional isomers .

Challenges in Synthesis and Purification

  • Regioselectivity : Competing cyclization pathways may yield [3,4-b]quinoline isomers .

  • Fluorine Stability : Harsh conditions (e.g., >110°C) risk defluorination .

  • Byproduct Formation : Dearomatization or over-alkylation necessitates careful monitoring .

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form intermediates.
  • Cyclization : Using quinoline derivatives under reflux with catalysts like HCl or acetic acid .
  • Microwave-assisted synthesis improves efficiency (e.g., 20–30% faster reaction times) by enabling uniform heating .

Q. Key factors :

  • Temperature : Higher temps (80–120°C) favor cyclization but risk decomposition.
  • Solvent polarity : Polar solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) accelerate ring closure .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and aromatic proton environments . For example, fluorine substituents cause distinct splitting patterns.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 405.08) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl bond: 1.73 Å) and confirms monoclinic crystal systems (space group P2₁/c) .

Q. How does the pyrazoloquinoline core influence electronic properties and reactivity?

The fused pyrazole-quinoline system creates:

  • Electron-deficient regions : Due to the electron-withdrawing Cl and F substituents, enhancing electrophilic substitution at the 4-position .
  • Planar conformation : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • SHELX refinement : Use SHELXL for high-resolution crystallography to correlate structural features (e.g., torsion angles) with activity. For example, a dihedral angle >15° between phenyl rings reduces kinase inhibition .
  • Docking studies : Compare binding poses of derivatives with varying substituents (e.g., 7-F vs. 7-CH₃) to explain potency differences .

Q. What methodologies identify structure-activity relationships (SAR) for pyrazoloquinoline derivatives?

  • Substituent variation : Systematically replace Cl/F with methoxy, methyl, or bromo groups and test in assays (e.g., IC₅₀ against cancer cell lines) .
  • Pharmacophore mapping : Highlight critical moieties (e.g., 4-chlorophenyl enhances lipophilicity; 7-fluoro improves metabolic stability) .

Q. Example SAR Table :

Substituent (Position)Biological Activity (IC₅₀, μM)Key Effect
7-Fluoro (7-F)0.45 (Kinase X)↑ Selectivity
7-Methyl (7-CH₃)1.20 (Kinase X)↓ Potency
8-Methoxy (8-OCH₃)0.89 (Inflammation)↑ Solubility

Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?

  • Kinetic assays : Compare Kᵢ values under varying pH/temperature to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven binding .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Reduces reaction time by 40% and improves purity (>95%) via controlled mixing and temperature gradients .
  • Automated purification : Use preparative HPLC with C18 columns and gradient elution (e.g., H₂O:ACN, 0.1% TFA) .

Q. How do solvent effects modulate fluorescence properties in pyrazoloquinoline derivatives?

  • Solvatochromism : Polar solvents (e.g., DMSO) induce red shifts (Δλ = 20–30 nm) due to stabilized excited states .
  • Quantum yield calculations : Compare Φ values in aprotic vs. protic solvents to optimize imaging applications .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism sites (e.g., 4-chlorophenyl is a high-risk site for oxidation) .
  • Molecular dynamics (MD) : Simulate liver microsome interactions to identify vulnerable bonds (e.g., ester hydrolysis) .

Q. How can synthetic byproducts be characterized and minimized?

  • LC-MS/MS : Identify common impurities (e.g., dehalogenated byproducts at m/z 369.10) .
  • DoE optimization : Apply design of experiments to reduce byproduct formation (e.g., 10% excess hydrazine improves yield by 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.